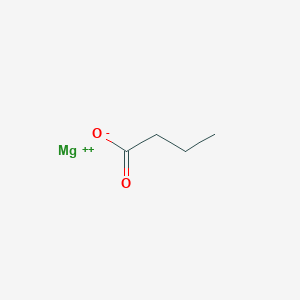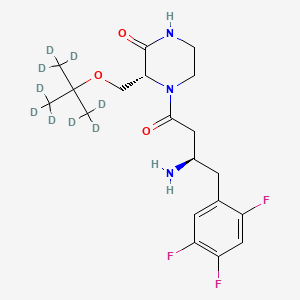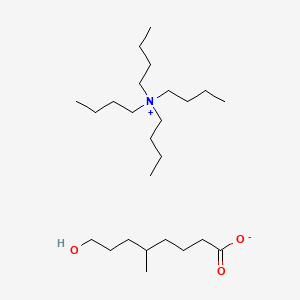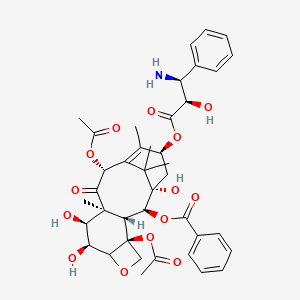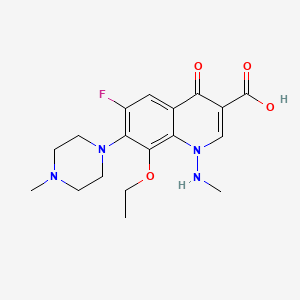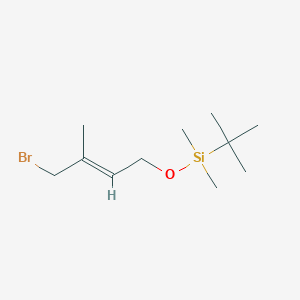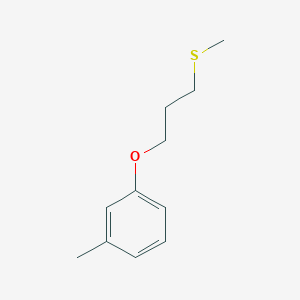
1-Methyl-3-(3-methylsulfanylpropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-methylsulfanylpropoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and a 3-(methylsulfanylpropoxy) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-3-hydroxybenzene (m-cresol).
Alkylation: The hydroxyl group of m-cresol is alkylated using 3-chloropropyl methyl sulfide in the presence of a base such as potassium carbonate. This reaction forms the 3-(methylsulfanylpropoxy) group attached to the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(3-methylsulfanylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3-methylsulfanylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(methylsulfinyl)benzene: Similar structure but with a sulfinyl group instead of a sulfanyl group.
1-Methyl-3-(propoxymethyl)benzene: Similar structure but with a propoxymethyl group instead of a methylsulfanylpropoxy group.
Uniqueness
1-Methyl-3-(3-methylsulfanylpropoxy)benzene is unique due to the presence of the 3-(methylsulfanylpropoxy) group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
1-methyl-3-(3-methylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C11H16OS/c1-10-5-3-6-11(9-10)12-7-4-8-13-2/h3,5-6,9H,4,7-8H2,1-2H3 |
Clave InChI |
VWJVIJFEZUOHAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


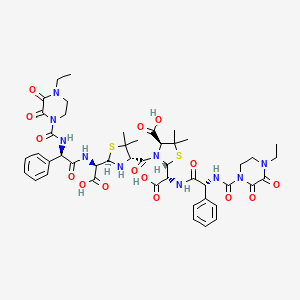
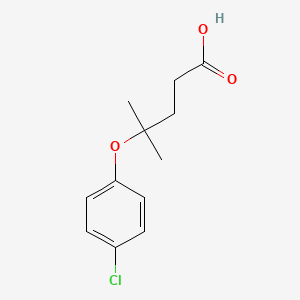
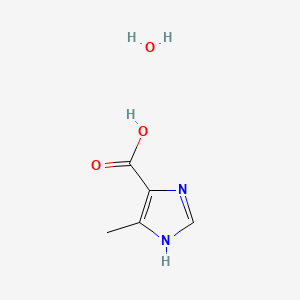
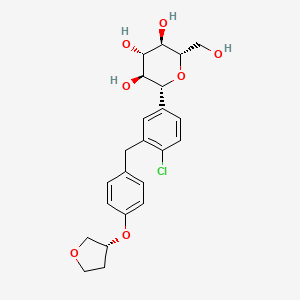
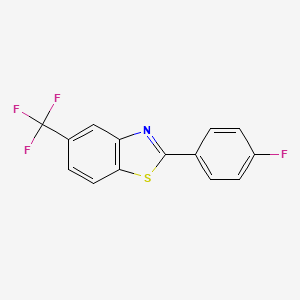
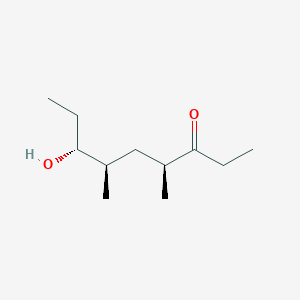
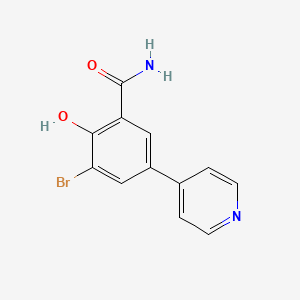
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
